Isolongifolene

Übersicht

Beschreibung

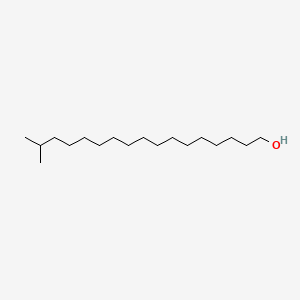

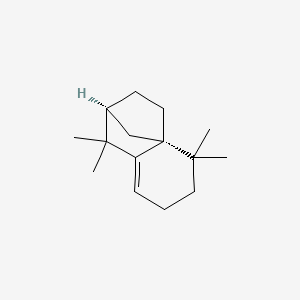

Isolongifolene is a sesquiterpene that can be found in pine cone and Japanese cedar essential oils . It has a molecular formula of C15H24 .

Synthesis Analysis

Isolongifolene was synthesized as a main component by Longifoline with the application of an ion exchange catalyst–Indion 140. Actylation of longifoline with acetic anhydride in the presence of a cation ion exchange resin as a catalyst yielded Isolongifolene . Another study showed that the tail-to-head terpene (THT) cyclization is a biochemical process that gives rise to many terpene natural product skeletons encountered in nature .Molecular Structure Analysis

The structure of longifolene, a sesquiterpene mono-olefin, was established in 1953 . It continues to attract attention as an unusual substrate for transformations which generate much exciting chemistry .Chemical Reactions Analysis

The classical approach involving chemical transformations has, in the past, generated a fund of interesting and unexpected results, often of fundamental importance . This is because many complex natural products have such built-in stereo-electronic features that their chemical transformations, not too infrequently, lead to totally unanticipated results .Physical And Chemical Properties Analysis

Isolongifolene has a molecular formula of C15H24, an average mass of 204.351 Da, and a monoisotopic mass of 204.187805 Da .Wissenschaftliche Forschungsanwendungen

Conversion to Commercial Chemicals

Isolongifolene and its derivatives are commercially significant, particularly in the perfumery and fragrance industry. The conversion of longifolene to isolongifolene, often done through homogeneous catalyzed reactions, has been explored using various catalysts. Montmorillonite clay minerals, for instance, have been studied for this conversion, highlighting the influence of acidity and acid distribution on the catalysts' effectiveness (Singh et al., 2007).

Neuroprotective Effects

Isolongifolene has demonstrated neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in cellular models. Its potential in alleviating cytotoxicity, oxidative stress, and mitochondrial dysfunction in human neuroblastoma cells has been noted, suggesting its therapeutic promise for neurodegenerative diseases like Parkinson's Disease (Balakrishnan et al., 2018).

Oxidation and Structural Transformation

Studies have focused on the oxidation of isolongifolene, leading to various by-products with unique odors, useful in the perfume industry. The structural elucidation of these oxidation-reduction products of isolongifolene, like ketones and alcohols, has been explored using techniques like NMR and gas chromatography-mass spectrometry (Bombarda et al., 1994).

DNA Damage Protection

Isolongifolene has shown promising results in protecting genomic DNA from radical damage and exhibiting low toxicity, making it a candidate for further pharmaceutical studies. Its haemolytic activity also indicates its safety and potential in pharmaceutical applications (Kowsalya et al., 2013).

Catalytic Reactions and Synthesis

Various studies have delved into the catalytic reactions involving isolongifolene, examining the mechanisms of its transformation and synthesis. These studies contribute to our understanding of the chemical properties of isolongifolene and its potential in industrial applications, such as its role in perfume manufacturing (Robles-Dutenhefner et al., 2009).

Environmental and Industrial Applications

Isolongifolene's role in environmental and industrial applications, particularly in air separation and catalytic oxidation processes, has been investigated. These studies explore how isolongifolene can be used in creating valuable compounds for industries such as perfumery, highlighting its economic and environmental significance (Wu et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044518 | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Isolongifolene | |

CAS RN |

1135-66-6, 17015-38-2 | |

| Record name | (-)-Isolongifolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isolongifolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isolongifolene, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isolongifolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLONGIFOLENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

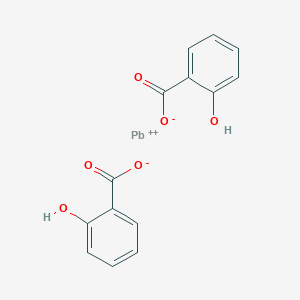

![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)

![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)